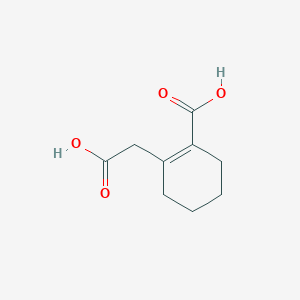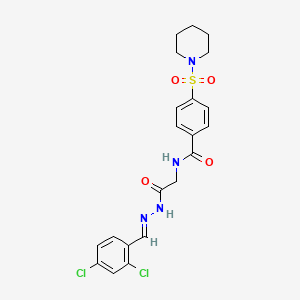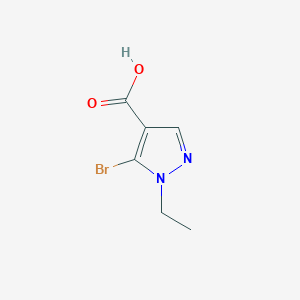
5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with various biological targets due to their broad range of chemical and biological properties .
Mode of Action
It’s worth noting that pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Compounds with a pyrazole core are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between hydrazine and a 1,3-dicarbonyl compound. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 1-ethyl-3,5-dimethylpyrazole.
Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions, leading to the formation of derivatives such as alcohols, aldehydes, and ketones.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Carboxylation: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).
Major Products Formed
Substitution Products: Various substituted pyrazoles.
Oxidation/Reduction Products: Alcohols, aldehydes, and ketones.
Coupling Products: Biaryl and other complex structures.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid serves as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is used to study enzyme inhibition and receptor binding. Its derivatives have shown potential as inhibitors of specific enzymes, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the bromine atom and carboxylic acid group enhances their biological activity and selectivity.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications, including as a precursor for the production of high-performance materials.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-5-bromo-1H-pyrazole-4-carboxylic acid: Similar structure with an amino group at the 3-position.
5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure with a methyl group at the 1-position.
5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure with a phenyl group at the 1-position.
Uniqueness
The uniqueness of 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the bromine atom at the 5-position enhances its reactivity and selectivity in various applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
IUPAC Name |
5-bromo-1-ethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQXKXBJKGNSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564628-87-0 |
Source


|
| Record name | 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B3003497.png)
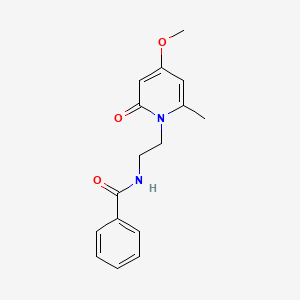
![N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3003499.png)
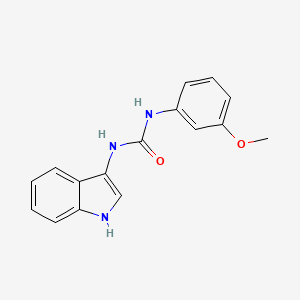

![2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid](/img/structure/B3003504.png)
![3-cyano-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B3003506.png)
![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)

![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)
![4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3003517.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)
